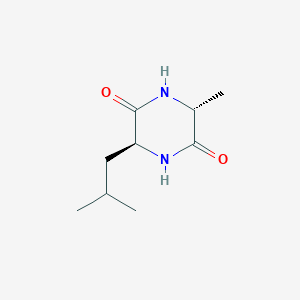
Nartograstim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nartograstim is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF). It is a hematopoietic cytokine that plays a crucial role in the proliferation, differentiation, and survival of neutrophil precursors in the bone marrow. This compound is used clinically to treat neutropenia, a condition characterized by an abnormally low count of neutrophils, which are a type of white blood cell essential for fighting infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nartograstim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is modified to enhance its stability and biological activity. This modified gene is then inserted into Escherichia coli, which serves as the host for protein expression. The bacteria are cultured in a bioreactor using either auto-induction or chemically defined medium. After cell lysis, the inclusion bodies containing this compound are isolated, washed, and solubilized .
Industrial Production Methods: The production process involves several steps:
Fermentation: Escherichia coli cells are grown in a bioreactor under controlled conditions.
Cell Lysis: The cells are lysed to release the inclusion bodies containing this compound.
Inclusion Body Isolation: The inclusion bodies are separated from the cell debris by centrifugation.
Solubilization and Refolding: The inclusion bodies are solubilized, and the protein is refolded using methods such as diafiltration, dialysis, or direct dilution.
Analyse Des Réactions Chimiques
Types of Reactions: Nartograstim primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be subject to modifications such as glycosylation and phosphorylation during its production and purification processes .
Common Reagents and Conditions:
Refolding Buffers: Used during the solubilization and refolding of the protein.
Chromatography Resins: Used in the purification process to separate this compound from contaminants.
Major Products Formed: The primary product is the biologically active this compound protein, which is used for therapeutic applications .
Applications De Recherche Scientifique
Nartograstim has several scientific research applications, including:
Chemistry: Used as a model protein for studying recombinant protein production and purification techniques.
Biology: Investigated for its role in hematopoiesis and immune response regulation.
Medicine: Clinically used to treat neutropenia in patients undergoing chemotherapy or bone marrow transplantation. .
Industry: Employed in the production of biosimilars and other biopharmaceuticals.
Mécanisme D'action
Nartograstim exerts its effects by binding to the granulocyte colony-stimulating factor receptor (G-CSF-R) on the surface of neutrophil progenitors. This binding triggers receptor dimerization and activates the Janus kinase 2 (JAK2) signaling pathway. JAK2 phosphorylates specific tyrosine residues on the receptor, creating docking sites for signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5. These phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the expression of genes involved in cell survival, proliferation, and differentiation. Additionally, this compound activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, further supporting cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Filgrastim: A non-glycosylated recombinant human granulocyte colony-stimulating factor with an amino acid sequence identical to endogenous G-CSF.
Pegfilgrastim: A pegylated form of filgrastim with a longer half-life, allowing for less frequent dosing.
Lenograstim: A glycosylated form of recombinant human granulocyte colony-stimulating factor.
Comparison: Nartograstim differs from these compounds in its amino acid sequence, which has been modified to enhance its stability and biological activity. Unlike filgrastim, this compound is produced as inclusion bodies in Escherichia coli and requires refolding and purification steps to achieve its active form. Pegfilgrastim has a longer half-life due to pegylation, while lenograstim is glycosylated, affecting its pharmacokinetics and pharmacodynamics .
This compound’s unique modifications make it a valuable therapeutic agent with improved stability and activity compared to its counterparts.
Propriétés
Numéro CAS |
134088-74-7 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B1177395.png)

